molecular formula C15H26N2 B7772259 (-)-Sparteine

(-)-Sparteine

Cat. No.: B7772259
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-UHFFFAOYSA-N
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Description

(-)-Sparteine is a naturally occurring alkaloid found in the plant species Lupinus and Cytisus. It is a chiral compound with a tetracyclic structure, known for its use in asymmetric synthesis and as a ligand in various chemical reactions. The compound has garnered significant interest due to its unique properties and applications in both organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Sparteine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from plant materials using solvents like ethanol or methanol. Chemical synthesis typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources due to the complexity of its synthetic routes. The process involves large-scale extraction, purification, and crystallization to obtain the pure compound. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound through microbial fermentation.

Chemical Reactions Analysis

Types of Reactions: (-)-Sparteine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sparteine N-oxide.

    Reduction: Reduction reactions can convert it into dihydrosparteine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sparteine N-oxide.

    Reduction: Dihydrosparteine.

    Substitution: Various substituted sparteine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (-)-Sparteine is widely used as a chiral ligand in asymmetric synthesis, particularly in the synthesis of enantiomerically pure compounds. It is also employed in the formation of chiral complexes with transition metals.

Biology: In biological research, this compound is used to study the effects of alkaloids on cellular processes and as a tool to investigate chiral interactions in biological systems.

Medicine: this compound has been studied for its potential therapeutic effects, including its use as an antiarrhythmic agent. It has also been explored for its potential in treating certain neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and as a chiral auxiliary in the production of fine chemicals.

Mechanism of Action

(-)-Sparteine exerts its effects primarily through its interaction with ion channels and receptors in biological systems. It acts as a sodium channel blocker, which contributes to its antiarrhythmic properties. The compound also interacts with various enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

    Lupinine: Another alkaloid found in Lupinus species, similar in structure but with different pharmacological properties.

    Cytisine: A structurally related alkaloid with applications in smoking cessation therapy.

    Anabasine: An alkaloid with similar structural features but different biological activities.

Uniqueness: (-)-Sparteine is unique due to its tetracyclic structure and its ability to form stable chiral complexes with transition metals. This property makes it particularly valuable in asymmetric synthesis and chiral catalysis, distinguishing it from other similar alkaloids.

Properties

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859156
Record name Sparteine non-stereo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-39-1
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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